![molecular formula C11H11ClN2 B2956199 2-Chloro-3,6,7-trimethylquinoxaline CAS No. 29067-80-9](/img/structure/B2956199.png)
2-Chloro-3,6,7-trimethylquinoxaline
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Overview
Description
2-Chloro-3,6,7-trimethylquinoxaline is a chemical compound with the CAS Number: 29067-80-9 . It has a molecular weight of 206.67 and its IUPAC name is 2-chloro-3,6,7-trimethylquinoxaline . It is stored at a temperature of 4 degrees Celsius .
Molecular Structure Analysis
The InChI code for 2-Chloro-3,6,7-trimethylquinoxaline is 1S/C11H11ClN2/c1-6-4-9-10 (5-7 (6)2)14-11 (12)8 (3)13-9/h4-5H,1-3H3 . The InChI key is RFEIHZCKIYFYAM-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2-Chloro-3,6,7-trimethylquinoxaline is a powder with a melting point of 142-143 degrees Celsius .Scientific Research Applications
Antibacterial Activity
Quinoxaline derivatives, including 2-Chloro-3,6,7-trimethylquinoxaline, have been found to possess significant antibacterial activity . They are used in the synthesis of various drugs that are currently on the market, such as Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox .
Antifungal Activity
Quinoxaline derivatives also exhibit antifungal properties . This makes them valuable in the development of drugs used to treat various fungal infections .
Antiviral Activity
The antiviral properties of quinoxaline derivatives have been explored in the pharmaceutical industry . They have been used in the development of drugs to treat diseases caused by viruses .
Antimicrobial Activity
2-Chloro-3-methylquinoxaline, a close relative of 2-Chloro-3,6,7-trimethylquinoxaline, has been used as a nucleus around which various molecular transformations were performed to obtain new compounds with optimized antimicrobial activity .
Anticancer Activity
Quinoxaline derivatives have been found to have anticancer properties . They have been used in the development of drugs used to treat various types of cancer .
Antipsychotic Activity
2-Chloro-3-(piperazin-2-yl)quinoxaline, which can be synthesized from 2-Chloro-3,6,7-trimethylquinoxaline, is a prime component in the preparation of antipsychotic drugs .
Anti-inflammatory Activity
Quinoxaline derivatives have been found to possess anti-inflammatory properties . This makes them valuable in the development of drugs used to treat various inflammatory conditions .
Antioxidant Activity
Quinoxaline derivatives also exhibit antioxidant properties . This makes them valuable in the development of drugs used to combat oxidative stress in the body .
Safety and Hazards
Mechanism of Action
Mode of Action
Quinoxaline derivatives have been known to interact with their targets, leading to various changes at the molecular level .
Biochemical Pathways
Quinoxaline derivatives have been reported to influence several biochemical pathways, but further studies are required to elucidate the exact pathways affected by this specific compound .
properties
IUPAC Name |
2-chloro-3,6,7-trimethylquinoxaline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2/c1-6-4-9-10(5-7(6)2)14-11(12)8(3)13-9/h4-5H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFEIHZCKIYFYAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N=C2C=C1C)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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